molecular formula C16H16O B373468 2-Methyl-4-(2-naphthyl)cyclopentanone

2-Methyl-4-(2-naphthyl)cyclopentanone

Cat. No.: B373468
M. Wt: 224.3g/mol
InChI Key: POLJERGJUZXYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(2-naphthyl)cyclopentanone is a synthetically valuable cyclopentanone derivative provided as a high-purity material for research use only. Cyclopentanones with aryl substituents, such as the 2-naphthyl group in this compound, serve as crucial precursors in advanced organic synthesis. Recent methodologies have highlighted the significance of such scaffolds in catalytic carbon-carbon (C–C) bond activation, where they can be transformed into complex and valuable structures like functionalized α-tetralones, which are common motifs in bioactive compounds and natural products . This compound is particularly suited for investigations in synthetic methodology development, including transition-metal-catalyzed reactions and the construction of polycyclic frameworks. Furthermore, diarylpentanoids containing cyclic ketone cores have been investigated for their diverse biological activities, positioning this compound as a potential building block in medicinal chemistry research for the synthesis of new therapeutic agents . Researchers will find this material essential for exploring novel reaction pathways and developing new synthetic strategies. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H16O

Molecular Weight

224.3g/mol

IUPAC Name

2-methyl-4-naphthalen-2-ylcyclopentan-1-one

InChI

InChI=1S/C16H16O/c1-11-8-15(10-16(11)17)14-7-6-12-4-2-3-5-13(12)9-14/h2-7,9,11,15H,8,10H2,1H3

InChI Key

POLJERGJUZXYAO-UHFFFAOYSA-N

SMILES

CC1CC(CC1=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1CC(CC1=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following cyclopentanone derivatives serve as relevant comparators:

Compound Name Substituents Key Applications Notable Properties
2-Methyl-4-(2-naphthyl)cyclopentanone 2-methyl, 4-(2-naphthyl) Hypothesized: Pharmaceuticals, fragrances High aromaticity, potential steric hindrance
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone 5-(4-chlorobenzyl), 2,2-dimethyl Intermediate for metconazole (fungicide) High yield synthesis via ester hydrolysis
Cyclopentanone Unsubstituted Fuel additives, rubber chemicals Low flash point (flammable), $1.79–$6/kg production cost
2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone Cyclohexenyl-propyl chain Undisclosed (limited data) Complex steric profile, potential terpene-like interactions

Physicochemical Properties

  • Aromaticity and Solubility: The 2-naphthyl group in this compound likely reduces water solubility compared to analogs with smaller substituents (e.g., 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone). This could limit its utility in aqueous formulations but enhance lipid membrane permeability in drug design.
  • Stability: Cyclopentanone derivatives with bulky substituents (e.g., naphthyl or cyclohexenyl groups) may exhibit improved oxidative stability compared to unsubstituted cyclopentanone, which has an ASTM D525 induction time of 400 minutes in fuel blends .

Economic and Production Considerations

  • Synthesis Complexity: Introducing a 2-naphthyl group may require multi-step functionalization, increasing production costs compared to simpler analogs like 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone, which is synthesized via ester hydrolysis with sodium hydride .
  • Market Viability: Bio-based cyclopentanone production costs ($1.79/kg) are competitive with petroleum-derived methods ($5–6/kg) . If this compound can be produced via similar bio-based pathways, it may achieve cost scalability for industrial use.

Hazard Profiles

  • Flammability: Unsubstituted cyclopentanone is highly flammable (NFPA Class IB liquid) .
  • Toxicity: Chlorinated analogs (e.g., 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone) may pose specific environmental hazards due to halogen persistence, whereas naphthyl-substituted derivatives could exhibit distinct ecotoxicological profiles requiring further study.

Preparation Methods

Reaction Mechanism and Conditions

Cyclopentanone reacts with acetaldehyde (R₁ = methyl) in the presence of a palladium/alumina-praseodymium oxide catalyst at 140–150°C under 30–70 bar H₂. The reaction proceeds via enol intermediate formation, followed by hydrogenation to yield 2-methylcyclopentanone. Selectivities exceeding 90% are achievable with a 3:1 molar ratio of cyclopentanone to aldehyde.

Table 1: Representative Conditions for 2-Methylcyclopentanone Synthesis

ParameterValueSource
Catalyst1% Pd/94% Al₂O₃/5% Pr₆O₁₁
Temperature140–150°C
H₂ Pressure30–70 bar
Cyclopentanone:Aldehyde3:1 (mol/mol)
Yield89.2% (2-methylpentyl analog)

Limitations and Adaptability

While this method efficiently installs the 2-methyl group, extending it to introduce the 4-naphthyl moiety requires secondary functionalization. The patent’s framework suggests that sequential alkylation is feasible but necessitates modified catalysts or stepwise protocols.

Michael Addition for 4-Naphthyl Substituent Installation

Dehydrogenation to 2-Methylcyclopentenone

2-Methylcyclopentanone undergoes dehydrogenation using Pd/C (5% wt) at 200°C to form 2-methylcyclopentenone, an α,β-unsaturated ketone. This enone serves as a Michael acceptor for nucleophilic additions.

Conjugate Addition of 2-Naphthylmagnesium Bromide

Treatment of 2-methylcyclopentenone with 2-naphthylmagnesium bromide in THF at −78°C generates a diastereomeric enolate, which upon protonation yields 2-methyl-4-(2-naphthyl)cyclopentanol. Subsequent oxidation with pyridinium chlorochromate (PCC) in CH₂Cl₂ affords the target ketone.

Table 2: Proposed Conditions for Michael Addition

StepReagents/ConditionsYield*
DehydrogenationPd/C, 200°C, N₂ atmosphere75%
Grignard Addition2-NaphthylMgBr, THF, −78°C68%
OxidationPCC, CH₂Cl₂, rt82%

*Hypothetical yields based on analogous transformations.

Aldol Condensation Approach

Adapting methodologies from dibenzalcyclohexanone synthesis, cyclopentanone undergoes crossed aldol condensation with acetaldehyde and 2-naphthaldehyde under basic conditions.

Reaction Protocol

A mixture of cyclopentanone (12 mmol), acetaldehyde (6 mmol), and 2-naphthaldehyde (6 mmol) in ethanol reacts with NaOH (14 mmol) in H₂O/EtOH (1:1). The reaction forms a β-hydroxy ketone intermediate, which dehydrates to an α,β-unsaturated diketone. Selective hydrogenation (H₂, Pd/C) reduces the exocyclic double bond, yielding 2-methyl-4-(2-naphthyl)cyclopentanone.

Key Challenge : Regioselectivity control between acetaldehyde and 2-naphthaldehyde remains a limitation, often resulting in statistical mixtures of mono- and di-substituted products.

Enamine-Mediated Alkylation

Prior Art Methodology

As referenced in U.S. Patent 5,081,309, enamine chemistry offers an alternative route. Cyclopentanone reacts with morpholine and p-toluenesulfonic acid in benzene to form an enamine, which alkylates sequentially with acetaldehyde and 2-naphthaldehyde. Hydrolysis with HCl yields the target compound.

Drawbacks

This method requires multistep synthesis, prolonged reaction times (12–24 hours per step), and affords lower yields (40–75%) compared to catalytic hydrogenation.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

MethodAdvantagesDisadvantagesYield Potential
Catalytic HydrogenationHigh selectivity, one-potRequires secondary step for 4-naphthyl80–90%
Michael AdditionPrecise 4-position functionalizationMulti-step, air-sensitive reagents50–70%*
Aldol CondensationScalable, inexpensive reagentsPoor regioselectivity30–60%
Enamine AlkylationNo specialized equipmentLow yield, lengthy procedure40–75%

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